molecular formula C12H17NO3 B1467826 Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate CAS No. 868047-74-9

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Katalognummer: B1467826
CAS-Nummer: 868047-74-9
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: BWGRPWRFPZTZPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is an organic compound that belongs to the class of isonicotinates This compound features a tert-butyl group, a hydroxy group, and an ethyl ester group attached to an isonicotinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate typically involves the esterification of 2-(tert-butyl)-5-hydroxyisonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the isonicotinic acid derivative, making the process more sustainable and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: 2-(tert-butyl)-5-oxoisonicotinic acid.

    Reduction: Ethyl 2-(tert-butyl)-5-hydroxyisonicotinyl alcohol.

    Substitution: Various alkyl or aryl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active isonicotinic acid derivative. This compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-(tert-butyl)-4-hydroxyisonicotinate
  • Ethyl 2-(tert-butyl)-6-hydroxyisonicotinate
  • Ethyl 2-(tert-butyl)-5-methoxyisonicotinate

Uniqueness

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is unique due to the specific positioning of the hydroxy group on the isonicotinic acid core. This positioning can significantly influence its reactivity and biological activity compared to its isomers and analogs .

Biologische Aktivität

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate (ETH) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological effects, focusing on its antioxidant, cytoprotective, and gastroprotective properties.

Chemical Structure and Properties

ETH is characterized by the presence of a hydroxy group and a tert-butyl substituent on the isonicotinic acid framework. This structural configuration is believed to enhance its lipophilicity and influence its interaction with biological membranes, potentially altering its pharmacokinetic and pharmacodynamic profiles.

1. Antioxidant Activity

ETH has demonstrated significant antioxidant properties in various in vitro assays, including:

  • DPPH Assay : ETH effectively scavenged DPPH radicals, indicating strong free radical scavenging activity.
  • FRAP Assay : The compound exhibited a notable ability to reduce ferric ions, showcasing its potential as a reducing agent.
  • Nitric Oxide Scavenging : ETH also showed efficacy in inhibiting nitric oxide production, which is crucial in inflammatory processes.

These findings suggest that ETH may play a protective role against oxidative stress-related diseases.

2. Cytoprotective Effects

In cellular models, particularly HepG2 liver cells, ETH has been shown to protect against oxidative damage induced by tert-butyl hydroperoxide (t-BHP). A study reported that pretreatment with ETH significantly increased cell viability under oxidative stress conditions:

Concentration (μM)Cell Viability (%)
020
1050
3079.9

This indicates a concentration-dependent protective effect against t-BHP-induced cytotoxicity, attributed to the compound's antioxidant mechanisms .

3. Gastroprotective Properties

ETH has been evaluated for its gastroprotective effects in animal models. In studies involving ethanol-induced gastric lesions in rats, pretreatment with ETH resulted in:

  • Reduction of Gastric Lesions : Significant decreases in lesion area were observed.
  • Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration.
  • Increased Mucus Secretion : Enhanced mucus production was noted, contributing to mucosal protection.

The mechanism behind these effects includes increased superoxide dismutase (SOD) activity and decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation .

Case Studies

Several case studies have highlighted the therapeutic potential of ETH:

  • Study on Gastric Ulcer Protection : Rats treated with ETH at doses of 5, 10, and 20 mg/kg showed significant protection against gastric ulcers compared to control groups receiving only vehicle or standard treatment (Omeprazole) .
  • Cell Viability Studies : In HepG2 cells treated with t-BHP, pretreatment with ETH at concentrations of 100 μM improved cell viability from approximately 26% to nearly 80%, demonstrating its potential as a hepatoprotective agent .

Eigenschaften

IUPAC Name

ethyl 2-tert-butyl-5-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-16-11(15)8-6-10(12(2,3)4)13-7-9(8)14/h6-7,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGRPWRFPZTZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-tert-Butyl-5-ethoxy-oxazole (16.6 g, 98.1 mmol) was dissolved in freshly distilled ethyl acrylate (11.7 mL, 108 mmol). The solution was heated in a sealed tube to 100° C. for 24 h. Upon cooling, the remaining starting materials were distilled away from the product which was further purified by filtration through a plug of silica-gel (methylene chloride) and concentrated to provide 2-tert-butyl-5-hydroxy-isonicotinic acid ethyl ester (11.2 g, 54%) as a pale yellow oil.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate
Reactant of Route 2
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate
Reactant of Route 3
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate
Reactant of Route 4
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate
Reactant of Route 5
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.